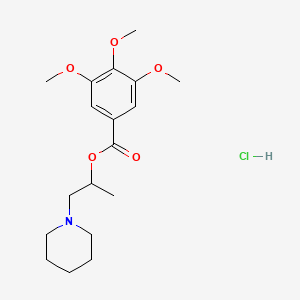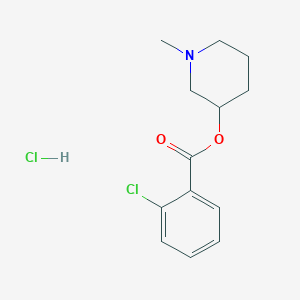
1-methyl-2-(1-piperidinyl)ethyl 3,4,5-trimethoxybenzoate hydrochloride
Overview
Description
1-methyl-2-(1-piperidinyl)ethyl 3,4,5-trimethoxybenzoate hydrochloride, also known as MPTB, is a chemical compound that has gained significant attention in the field of scientific research. MPTB is a synthetic compound that has been extensively studied for its potential use in various applications, including medical research.
Mechanism of Action
The exact mechanism of action of 1-methyl-2-(1-piperidinyl)ethyl 3,4,5-trimethoxybenzoate hydrochloride is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by modulating the activity of neurotransmitters such as dopamine and serotonin in the brain.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-methyl-2-(1-piperidinyl)ethyl 3,4,5-trimethoxybenzoate hydrochloride in lab experiments is its broad range of pharmacological activities. This makes it a useful tool for studying various diseases and conditions. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Therefore, careful consideration should be given to the dosage and duration of treatment when using this compound in lab experiments.
Future Directions
There are several potential future directions for the study of 1-methyl-2-(1-piperidinyl)ethyl 3,4,5-trimethoxybenzoate hydrochloride. One area of research could be focused on further understanding the mechanism of action of this compound. Another area of research could be focused on exploring the potential use of this compound in the treatment of other diseases and conditions. Additionally, further studies could be conducted to assess the safety and toxicity of this compound in humans.
In conclusion, this compound, or this compound, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has a broad range of pharmacological activities and has been studied for its potential use in various medical applications. However, careful consideration should be given to the dosage and duration of treatment when using this compound in lab experiments. There are several potential future directions for the study of this compound, including further understanding of its mechanism of action and exploring its potential use in the treatment of other diseases and conditions.
Scientific Research Applications
1-methyl-2-(1-piperidinyl)ethyl 3,4,5-trimethoxybenzoate hydrochloride has been extensively studied for its potential use in medical research. It has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-piperidin-1-ylpropan-2-yl 3,4,5-trimethoxybenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5.ClH/c1-13(12-19-8-6-5-7-9-19)24-18(20)14-10-15(21-2)17(23-4)16(11-14)22-3;/h10-11,13H,5-9,12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJNAYCTQAMDFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(2-methylbenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3968343.png)
![1-(2-methoxyphenyl)-4-{1-[(3-methylphenoxy)acetyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3968350.png)


![ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3968362.png)
![N~2~-(2-chlorobenzyl)-N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B3968371.png)
![3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B3968372.png)

![2-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]pyrrolidin-2-yl}pyridine](/img/structure/B3968402.png)
![N-(4-bromo-3-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3968406.png)
![1-(2-methoxyphenyl)-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968409.png)
![5-(2-chlorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3968415.png)
![4,4'-[(5-nitro-2-furyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3968438.png)
![10-(diphenylmethylene)-4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3968444.png)